N-(3-bromophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Beschreibung
This compound belongs to the pyridazinone class, characterized by a six-membered pyridazine ring with a ketone group at position 4. The structure includes a 3-bromophenyl group attached via an acetamide linker and a 3,5-dimethylpyrazole substituent at position 3 of the pyridazinone core. These functional groups confer unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-11-8-12(2)23(20-11)15-6-7-17(25)22(21-15)10-16(24)19-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHVRNKKYBIBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by reacting a suitable dicarbonyl compound with hydrazine.
Coupling Reactions: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a brominated aromatic compound and a suitable catalyst.
Final Assembly: The final compound can be assembled by reacting the intermediate products under specific conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or palladium catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3-bromophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its heterocyclic structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for new therapeutics.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The biological and chemical profiles of pyridazinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Mechanistic Insights
- Target Compound : The bromine atom facilitates halogen bonding with kinase active sites, while the dimethylpyrazole stabilizes hydrophobic interactions .
- Fluorinated Analogs : Fluorine’s electronegativity enhances binding to electron-deficient residues in enzymes like DHFR .
Biologische Aktivität
N-(3-bromophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that pyrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to N-(3-bromophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide have been evaluated against various strains of bacteria and fungi, demonstrating potent efficacy .
- Antitumor Effects : The compound has been investigated for its potential as an antitumor agent. It exhibits cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
The biological activity of N-(3-bromophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as kinases or proteases.
- Receptor Modulation : It has been suggested that the compound can interact with various receptors, including estrogen and dopamine receptors, influencing signaling pathways related to cell growth and inflammation .
- Oxidative Stress Reduction : Some studies indicate that it may reduce oxidative stress markers in cells, contributing to its protective effects against cellular damage .
Case Studies and Research Findings
Q & A
Q. Critical conditions :
- Temperature control (0–5°C for sensitive intermediates).
- Solvent selection (polar aprotic solvents for coupling reactions).
- Purification via column chromatography or HPLC (≥95% purity).
Characterization by / NMR and mass spectrometry ensures structural fidelity .
Basic: What analytical techniques are used to confirm the molecular structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., pyridazinone carbonyl at ~170 ppm in NMR).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS [M+H] peak).
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (using SHELX programs ).
- HPLC : Validates purity (>95%) and monitors reaction progress .
Advanced: How can computational methods optimize synthetic routes or predict reactivity?
Answer:
- Density Functional Theory (DFT) : Models reaction pathways (e.g., transition states for nucleophilic substitution) and predicts regioselectivity .
- Molecular Docking : Screens binding affinity with biological targets (e.g., kinases) to prioritize analogs for synthesis.
- Solvent Effect Simulations : COSMO-RS models guide solvent selection to enhance yield .
Advanced: How do halogen substituents (e.g., Br vs. Cl/F) influence biological activity and chemical reactivity?
Answer:
Comparative studies of halogenated analogs reveal:
| Substituent | Atomic Radius (Å) | Electronegativity | LogP Increase | Binding Affinity Change |
|---|---|---|---|---|
| Br | 1.14 | 2.96 | +1.8 | +15–20% (kinase targets) |
| Cl | 0.99 | 3.16 | +1.2 | +5% |
| F | 0.64 | 3.98 | +0.5 | -10% (due to polarity) |
Q. Mechanistic insights :
- Bromine’s larger radius enhances lipophilicity (improves membrane permeability) but reduces solubility.
- Bromine acts as a better leaving group in nucleophilic substitutions, facilitating structural modifications .
Advanced: How can hydrogen-bonding patterns explain crystallization behavior or stability?
Answer:
- Graph Set Analysis : Maps hydrogen-bonding motifs (e.g., chains in pyridazinone cores) to predict crystal packing .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with intermolecular H-bond density.
- Example: SHELX-refined structures show Br···O interactions (3.0 Å) stabilizing the lattice .
Advanced: How to resolve contradictions in biological assay data (e.g., varying IC50_{50}50)?
Answer:
- Dose-Response Repetition : Conduct assays in triplicate under controlled pH/temperature.
- Off-Target Screening : Use proteome-wide profiling to identify non-specific interactions.
- Structural Analog Testing : Compare with fluorophenyl/pyrazole variants to isolate substituent effects .
Advanced: What strategies improve selectivity for target enzymes (e.g., kinases)?
Answer:
- Fragment-Based Drug Design : Replace the 3-bromophenyl group with bioisosteres (e.g., 3-cyclopropyl) to reduce steric hindrance.
- SAR Studies : Systematically modify pyrazole methyl groups and pyridazinone substituents.
- Cryo-EM : Visualize binding pockets to guide rational modifications .
Basic: What are the compound’s key solubility and stability challenges?
Answer:
- Solubility : Low in aqueous buffers (LogP ~3.5); use co-solvents (DMSO/PEG) or nanoformulation.
- Stability : Susceptible to hydrolysis at the acetamide bond; store at -20°C under argon.
- Analytical Monitoring : Use LC-MS to detect degradation products .
Advanced: How to design derivatives with enhanced pharmacokinetic profiles?
Answer:
- Prodrug Strategies : Introduce ester groups at the pyridazinone oxygen for slow hydrolysis.
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., bromophenyl oxidation).
- PAMPA Assays : Optimize intestinal permeability by modifying polar surface area .
Advanced: Can this compound serve as a precursor for metal complexes in catalysis?
Answer:
- Coordination Studies : The pyridazinone carbonyl and pyrazole nitrogen atoms act as ligands for Pd(II)/Cu(II).
- Applications : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) after complexation.
- Characterization : XAFS and EPR confirm metal-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
